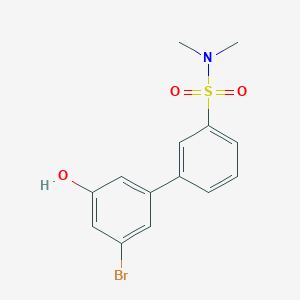
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-3NSDP) is an organic compound with a molecular formula of C12H13BrN2O2S. It is a brominated phenol derivative with a sulfamoyl group attached to the phenyl ring. 3-B5-3NSDP is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, ethanol, and acetone, and is relatively stable under normal conditions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is not well understood. However, it is believed that the sulfamoyl group attached to the phenyl ring increases the reactivity of the molecule, which allows it to undergo various organic reactions. Furthermore, the bromine atom on the phenyl ring is believed to increase the reactivity of the molecule, allowing it to undergo various organic reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has not been studied for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its availability in large quantities, and its stability under normal conditions. The main limitation of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its lack of biochemical and physiological data, which makes it difficult to assess its potential toxicity.
Direcciones Futuras
Future research on 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on its biochemical and physiological effects. In particular, studies should be conducted to determine its potential toxicity and its potential uses as a therapeutic agent. In addition, further research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore its potential applications in various organic reactions.
Métodos De Síntesis
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized by a three-step process. The first step involves the reaction of an aryl bromide with sodium sulfamoyl chloride in the presence of a base, such as sodium hydroxide, to form an aryl sulfamoyl chloride. The second step involves the reaction of this aryl sulfamoyl chloride with 3-bromo-5-methylphenol in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol. The third step involves the purification of the product by crystallization from a suitable solvent, such as acetone or ethanol.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as aryl sulfonamides, aryl sulfonamides, and aryl sulfonamides. In addition, it has been used as a catalyst in a variety of organic reactions, such as the synthesis of aryl amines and aryl sulfonamides. Furthermore, 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a model compound to study the reactivity of aryl sulfonamides.
Propiedades
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHEELSQSFHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

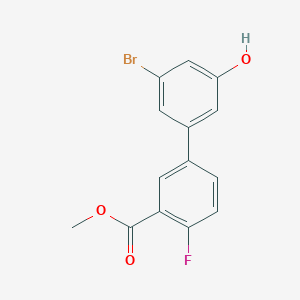


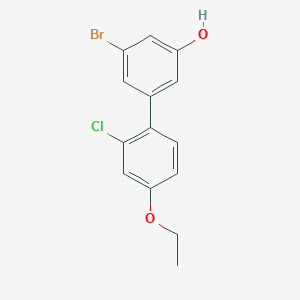
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
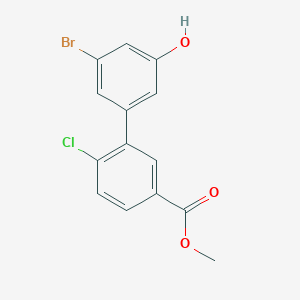
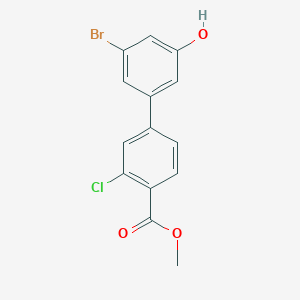
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
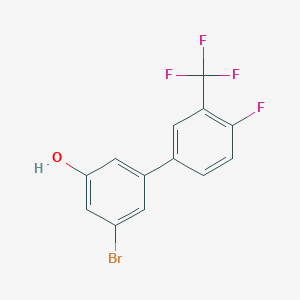
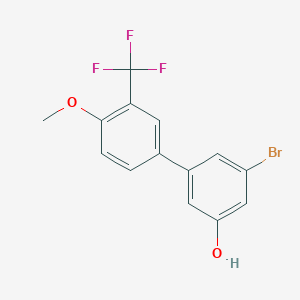


![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
